4-[3,5-bis(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid
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Overview
Description
5’-(4-Carboxy-3-fluorophenyl)-3,3’‘-difluoro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is a complex organic compound characterized by the presence of multiple fluorine atoms and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Carboxy-3-fluorophenyl)-3,3’‘-difluoro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves multiple steps, including the formation of the terphenyl core and subsequent functionalization with fluorine and carboxylic acid groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5’-(4-Carboxy-3-fluorophenyl)-3,3’‘-difluoro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid groups may yield carboxylates, while reduction can produce alcohols.
Scientific Research Applications
5’-(4-Carboxy-3-fluorophenyl)-3,3’‘-difluoro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism of action of 5’-(4-Carboxy-3-fluorophenyl)-3,3’‘-difluoro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The presence of fluorine atoms enhances its ability to form strong interactions with various biological and chemical entities .
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylboronic acid: Similar in structure but lacks the terphenyl core and additional fluorine atoms.
4,4’‘-Difluoro-5’-hydroxy-1,1’3’,1’‘-terphenyl-4’-carboxylic acid: Shares the terphenyl core but differs in the functional groups attached.
Uniqueness
5’-(4-Carboxy-3-fluorophenyl)-3,3’‘-difluoro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is unique due to its combination of multiple fluorine atoms and carboxylic acid groups, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions and stability.
Properties
IUPAC Name |
4-[3,5-bis(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15F3O6/c28-22-10-13(1-4-19(22)25(31)32)16-7-17(14-2-5-20(26(33)34)23(29)11-14)9-18(8-16)15-3-6-21(27(35)36)24(30)12-15/h1-12H,(H,31,32)(H,33,34)(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAYHURZLJOJPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C3=CC(=C(C=C3)C(=O)O)F)C4=CC(=C(C=C4)C(=O)O)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15F3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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